molecular formula C14H18F3NO2S B2354636 tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate CAS No. 2092899-90-4

tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate

Cat. No. B2354636
CAS RN: 2092899-90-4
M. Wt: 321.36
InChI Key: FBAQDTJKERSFOZ-NSHDSACASA-N
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Description

“tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate” is a type of organic carbamate . Carbamates are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates can modulate inter- and intramolecular interactions with target enzymes or receptors . They are also used in the design of prodrugs for achieving first-pass and systemic hydrolytic stability .


Synthesis Analysis

Carbamates, including “tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate”, can be prepared from the corresponding carboxylic acids . Lebel and co-workers have reported a useful protocol for the preparation of tert-butyl carbamates .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate” is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .


Physical And Chemical Properties Analysis

The physical data of a similar compound, tert-butyl carbamate, are as follows: melting point 107–109°C; boiling point 196°C; density 0.99 g/cm³; refractive index: 1.428; flash point: 82.4°C . It is soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthesis and Biological Activities

Tert-butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have demonstrated significant antiarrhythmic and hypotensive properties in vivo (Chalina, Chakarova, & Staneva, 1998).

Catalytic and Chemical Transformations

This compound has also been a subject of interest in catalytic and chemical transformations. For instance, its applications in Rhodium-catalyzed enantioselective additions and various other chemical syntheses have been explored, demonstrating its versatility in organic chemistry (Storgaard & Ellman, 2009).

Efficient Preparation Methods

Efficient preparation methods for this compound have been developed, highlighting the importance of cost efficiency, yield, and purification procedures in the chemical industry (Li et al., 2015).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of related carbamates has also been studied, focusing on the production of optically pure enantiomers, which are crucial in the synthesis of chiral compounds (Piovan, Pasquini, & Andrade, 2011).

Asymmetric Synthesis and Inhibitor Development

Asymmetric synthesis methods using this compound have been developed, particularly for creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Deprotection and Acylation Techniques

Advanced deprotection and acylation techniques involving tert-butyl carbamates have been explored, highlighting the compound's role in the synthesis of more complex organic molecules (Li et al., 2006).

Conformational Analysis

Conformational analysis of tert-butyl carbamate derivatives has been conducted, providing insights into the molecular structure and potential applications in supramolecular chemistry (Mckervey et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is irritating to the eyes and may be harmful if inhaled or absorbed through skin . It should be stored in a cool place and handled in a well‐ventilated hood .

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

properties

IUPAC Name

tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAQDTJKERSFOZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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